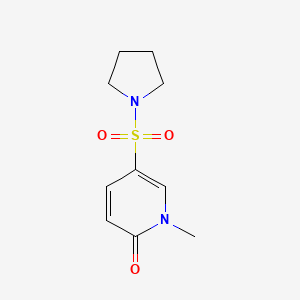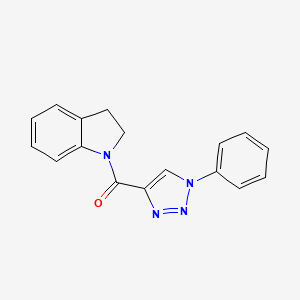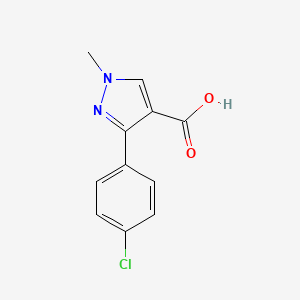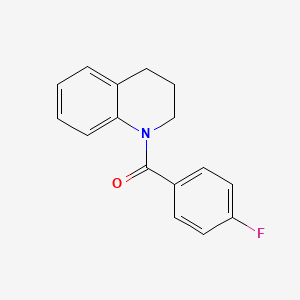
(3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone, also known as BRL-15572, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that plays a key role in regulating cellular functions.
作用機序
(3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone has been found to bind to the sigma-1 receptor with high affinity. The sigma-1 receptor is a protein that is located in the endoplasmic reticulum of cells and plays a key role in regulating cellular functions. This compound has been shown to modulate the activity of the sigma-1 receptor, which can have a variety of effects on cellular function. It has been suggested that this compound may have neuroprotective effects by modulating the activity of the sigma-1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to modulate the activity of the sigma-1 receptor, which can have a variety of effects on cellular function. This compound has been suggested to have neuroprotective effects by modulating the activity of the sigma-1 receptor. It has also been found to have anti-inflammatory effects and has been suggested as a potential therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
(3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this protein. It has also been shown to have neuroprotective and anti-inflammatory effects, which makes it a potential therapeutic agent for the treatment of neurological and inflammatory diseases. However, there are also limitations to using this compound in lab experiments. It is a small molecule drug, which means that it may have limited specificity for the sigma-1 receptor. Additionally, it may have off-target effects that could confound experimental results.
将来の方向性
There are several future directions for research on (3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone. One potential direction is to further investigate its neuroprotective effects and potential therapeutic applications for the treatment of neurological diseases. Another direction is to explore its anti-inflammatory effects and potential therapeutic applications for the treatment of inflammatory diseases. Additionally, further research could be done to investigate its specificity for the sigma-1 receptor and potential off-target effects. Overall, this compound has shown promise as a potential therapeutic agent and a useful tool for studying the function of the sigma-1 receptor.
合成法
The synthesis of (3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone involves a multi-step process that begins with the reaction of 3-bromo-4-ethoxy-5-methoxyaniline with 1-bromo-3-chloropropane to form 3-bromo-4-ethoxy-5-methoxyphenyl)-3-chloropropan-1-amine. This intermediate is then reacted with piperidine and sodium hydride to form the final product, this compound.
科学的研究の応用
(3-Bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that plays a key role in regulating cellular functions. The sigma-1 receptor is involved in a variety of cellular processes, including calcium signaling, protein folding, and stress response. This compound has been shown to modulate the activity of the sigma-1 receptor, which can have a variety of effects on cellular function.
特性
IUPAC Name |
(3-bromo-4-ethoxy-5-methoxyphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-3-20-14-12(16)9-11(10-13(14)19-2)15(18)17-7-5-4-6-8-17/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABDNRONDYEHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C(=O)N2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7498569.png)
![3-(difluoromethoxy)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7498572.png)
![5-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B7498574.png)
![2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7498582.png)
![Ethyl 4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7498588.png)

![4-[4-(Morpholin-4-ylmethyl)phenyl]phenol](/img/structure/B7498593.png)
![N-[(2-fluorophenyl)methyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7498596.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(methoxymethyl)benzamide](/img/structure/B7498600.png)

![N-[2-(dimethylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498622.png)
![2-[3-(3,5-Dimethylphenoxy)propylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7498630.png)

